molecular formula C12H20ClN5 B15112970 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15112970
M. Wt: 269.77 g/mol
InChI Key: KBBZRIYYWUPCDF-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is substituted with another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-5-ylamine
  • 1-propyl-1H-pyrazol-4-ylamine
  • 1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea

Uniqueness

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2;/h4-5,8,10,13H,3,6-7,9H2,1-2H3;1H

InChI Key

KBBZRIYYWUPCDF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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